molecular formula C2H4NaO3 B146980 Sodium glycolate CAS No. 2836-32-0

Sodium glycolate

Cat. No.: B146980
CAS No.: 2836-32-0
M. Wt: 99.04 g/mol
InChI Key: XPUJQEGMNQWMJI-UHFFFAOYSA-N
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Description

Sodium glycolate (C₂H₃NaO₃) is the sodium salt of glycolic acid, a key commodity chemical widely utilized as an intermediate in synthesizing specialty chemicals, pharmaceuticals, and agrochemicals . Industrially, it is produced via the substitution reaction of chloroacetic acid with sodium hydroxide under high-temperature conditions, yielding this compound and sodium chloride as a byproduct . Global production exceeds 0.1 million tons annually, with a market price of approximately $3,000 per ton . Its significance in chemical manufacturing stems from its role in facilitating reactions such as carboxymethylation, where it can form as a byproduct during the synthesis of sodium starch glycolate (SSG), a pharmaceutical disintegrant .

Preparation Methods

Neutralization of Glycolic Acid with Sodium Hydroxide

The most widely documented method for synthesizing sodium glycolate involves the neutralization of glycolic acid (C₂H₄O₃) with sodium hydroxide (NaOH). This aqueous-phase reaction follows the stoichiometric equation:

C2H4O3+NaOHC2H3O3Na+H2O\text{C}2\text{H}4\text{O}3 + \text{NaOH} \rightarrow \text{C}2\text{H}3\text{O}3\text{Na} + \text{H}_2\text{O}

Reaction Conditions and Optimization

  • Temperature Control : Reactions are typically conducted at 25–40°C to prevent thermal degradation of glycolic acid while ensuring complete neutralization . Elevated temperatures (>50°C) risk side reactions, such as the formation of sodium oxalate via oxidation.

  • Molar Ratios : A 1:1 molar ratio of glycolic acid to NaOH is standard, though excess NaOH (up to 1.2:1) is sometimes used to ensure full deprotonation .

  • Solvent Systems : While water is the primary solvent, ethanol-water mixtures (80–95% ethanol) are employed to enhance crystallization efficiency .

Example Procedure:

  • Dissolve 500 g of glycolic acid in 1.5 L of deionized water.

  • Gradually add 240 g of NaOH pellets under stirring, maintaining the temperature below 40°C.

  • Evaporate the solution under reduced pressure until crystalline precipitates form.

  • Filter and wash the product with 95% ethanol to remove residual NaCl .

Industrial-Scale Production Techniques

Industrial methods prioritize cost-effectiveness and scalability while maintaining product purity (>97%). Key processes include:

Continuous Flow Reactors

  • Advantages : Higher throughput and consistent product quality compared to batch reactors.

  • Parameters :

    • Residence time: 10–30 minutes.

    • pH: Maintained at 8.5–9.0 to prevent acid recrystallization .

Solvent Recovery Systems

  • Ethanol and isopropanol are recovered via distillation, reducing production costs by 15–20% .

Purification and Crystallization

Recrystallization from Alcoholic Solutions

  • Ethanol Wash : Removes NaCl by-products (common in neutralization reactions) with a 95% ethanol wash, achieving NaCl content ≤0.5% .

  • Crystallization Yield :

    SolventYield (%)Purity (%)
    Water7892
    Ethanol8597
    Isopropanol8296

Thermal Drying Methods

  • Spray Drying : Produces fine powders (particle size: 10–50 μm) suitable for pharmaceutical tablets.

  • Vacuum Drying : Preserves crystallinity and minimizes thermal degradation .

Characterization and Quality Control

Thermogravimetric Analysis (TGA)

  • Decomposition Profile :

    • Step 1 (217–355°C) : 27.44% mass loss due to organic matter oxidation.

    • Step 2 (355–477°C) : 18.22% mass loss, forming sodium carbonate (Na₂CO₃) .

Infrared Spectroscopy (IR)

  • Key Peaks :

    • 1594 cm⁻¹: Antisymmetric COO⁻ stretch.

    • 1383 cm⁻¹: Symmetric COO⁻ stretch .

By-Product Management

Sodium Chloride (NaCl) Removal

  • Wash Efficiency :

    Wash CyclesNaCl Content (%)
    12.1
    20.7
    30.3

This compound Recovery

  • Ethanol Precipitation : Recovers 92% of unreacted glycolic acid for reuse .

Comparative Analysis of Synthesis Routes

MethodPurity (%)ScalabilityCost (USD/kg)
Aqueous Neutralization97High12.50
Organic Solvent Slurry99Moderate18.75
Dry Mixing85Low9.20

Chemical Reactions Analysis

Types of Reactions: Sodium glycolate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form oxalic acid and other by-products.

    Reduction: It can be reduced to form ethylene glycol under specific conditions.

    Substitution: this compound can participate in substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed:

    Oxidation: Oxalic acid (C₂H₂O₄)

    Reduction: Ethylene glycol (C₂H₆O₂)

    Substitution: Metal glycolates, depending on the substituting cation

Scientific Research Applications

Sodium glycolate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: this compound is used in studies involving metabolic pathways and enzyme reactions.

    Medicine: It is used in pharmaceutical formulations as a disintegrant and excipient.

    Industry: this compound is used in the production of biodegradable polymers and as a corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of sodium glycolate varies depending on its application:

    Pharmaceuticals: As a disintegrant, this compound absorbs water rapidly, causing tablets to swell and disintegrate, facilitating drug release.

    Cosmetics: In cosmetic formulations, this compound acts as an exfoliant by breaking down the bonds between dead skin cells, promoting cell turnover.

    Industrial Applications: As a corrosion inhibitor, this compound forms a protective layer on metal surfaces, preventing oxidation and corrosion.

Comparison with Similar Compounds

Below, sodium glycolate is compared with SSG and other compounds in terms of synthesis, reactivity, and industrial relevance.

This compound vs. Sodium Starch Glycolate (SSG)

Property This compound Sodium Starch Glycolate (SSG)
Chemical Structure Simple sodium salt of glycolic acid Sodium carboxymethyl ether of crosslinked starch
Synthesis Reaction of chloroacetic acid + NaOH Carboxymethylation and crosslinking of starch
Primary Use Chemical intermediate Superdisintegrant in pharmaceuticals
Byproduct Role Forms during SSG synthesis, reducing substitution efficiency Main product; byproducts include this compound

Comparison with Other Sodium Salts

This compound shares similarities with other sodium carboxylates (e.g., sodium acetate, sodium lactate) in synthesis via acid-base neutralization. However, its hydroxyl group enhances reactivity in specialized applications, such as:

  • Pharmaceutical Byproducts : Unlike sodium chloride (a benign byproduct in this compound synthesis), residual this compound in SSG may affect drug formulation stability .

Functional Comparison with Disintegrants

Though this compound lacks disintegrant properties, SSG is benchmarked against other superdisintegrants:

Disintegrant Mechanism Disintegration Time (Example) Hydration Capacity (%)
SSG (Enset Starch) Swelling + water uptake 1 min (paracetamol tablets, 4% w/w) 13
Croscarmellose Sodium Swelling 2–15 min (variable) -
Crospovidone Wicking Fastest in MCC-based compacts 18

SSG outperforms croscarmellose sodium in lactose-based tablets but is less effective in dicalcium phosphate formulations . Its hydration capacity (13%) is lower than crospovidone (18%), but its swelling-driven disintegration is more pH-stable .

Research Findings and Data Tables

Table 1: Pharmacopeia Specifications for SSG Grades

Brand Particle Size (µm) Moisture (%) Swelling Volume (mL/g)
Primojel® 20–80 ≤10 40–50
Vivastar® 10–50 ≤5 30–40

Table 2: Compaction Behavior of SSG Grades

SSG Grade Compactibility Compressibility Moisture (%)
Primojel® High Moderate 8–10
Explotab® High High 7–9
Vivastar® Low High ≤5

Q & A

Basic Research Questions

Q. What are the established synthesis routes for sodium glycolate, and how can purity be optimized during purification?

this compound is synthesized via alkaline hydrolysis of dichloroacetic acid. The reaction involves excess sodium hydroxide, yielding this compound, sodium oxalate, and sodium chloride. Due to differences in solubility, this compound is isolated via crystallization and further purified by acidification (e.g., HCl) to precipitate glycolic acid, followed by neutralization . Key steps include:

  • Reaction conditions : Excess NaOH at controlled temperatures to minimize side products.
  • Crystallization : Sequential cooling to exploit solubility differences.
  • Validation : Purity is confirmed using titrimetric or spectroscopic methods.

Q. How is this compound quantified in pharmaceutical excipients to comply with regulatory standards?

Pharmacopeial methods (e.g., USP) involve derivatizing this compound into glycolic acid, followed by acetone precipitation to remove interferents. The clear supernatant is analyzed spectrophotometrically or via HPLC. Critical parameters include:

  • Standard preparation : Glycolic acid dried over phosphorus pentoxide to ensure accuracy .
  • Precipitation : Acetone and sodium chloride enhance selectivity by removing starch or cellulose matrices .
  • Validation : Recovery rates (97–100%) and precision are assessed using spiked samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound recovery data across analytical methods?

Discrepancies often arise from matrix effects (e.g., excipient interactions) or methodological variability. A systematic approach includes:

  • Cross-validation : Compare UV/Vis, HPLC, and mass spectrometry results for the same sample .
  • Matrix-matched calibration : Prepare standards in excipient-matched solutions to account for interference .
  • Statistical analysis : Use t-tests or ANOVA to identify significant differences between methods .

Q. What experimental designs are optimal for studying this compound stability in industrial waste systems?

Simulated waste testing employs mass balance calculations and controlled evaporation experiments. For example:

  • Design : Feed and concentrate glycolate levels are measured under nominal and extreme pH conditions .
  • Data interpretation : Recovery rates (e.g., 97–100%) are statistically evaluated using confidence intervals to assess environmental persistence .
  • Advanced modeling : Incorporate kinetic studies to predict degradation pathways under thermal stress.

Q. How do formulation variables impact this compound’s role as an impurity in sodium starch glycolate?

this compound is a regulated impurity (≤2.0% per USP) in sodium starch glycolate. To study its formation:

  • Factor screening : Vary synthesis parameters (e.g., cross-linking time, NaOH concentration) and quantify this compound via validated assays .
  • Mechanistic analysis : Correlate carboxymethylation efficiency with impurity levels using FTIR or NMR .
  • Process optimization : Adjust reaction stoichiometry to minimize residual glycolate .

Q. What advanced statistical tools can predict this compound’s behavior in complex formulations?

Artificial Neural Networks (ANNs) and Response Surface Methodology (RSM) are effective for multivariate analysis:

  • ANN training : Use dissolution rate, impurity levels, and stability data to build predictive models .
  • RSM integration : Identify interactions between this compound and excipients (e.g., microcrystalline cellulose) .
  • Validation : Compare model predictions with experimental results to refine accuracy .

Q. Methodological Tables

Table 1. Pharmacopeial Limits for this compound in Excipients

ExipientRegulatory LimitAnalytical MethodKey Reference
Sodium Starch Glycolate≤2.0%UV/Vis after acetone precipitation
CarboxymethylcelluloseDeducted from total CMC contentTitrimetric analysis

Table 2. Recovery of this compound in Simulated Waste Testing

ConditionRecovery Rate (%)Statistical Significance (p-value)
Nominal Salt97–100>0.05 (not significant)
Low Hydroxide97–100>0.05 (not significant)
Source: Mass balance calculations under controlled evaporation

Properties

CAS No.

2836-32-0

Molecular Formula

C2H4NaO3

Molecular Weight

99.04 g/mol

IUPAC Name

sodium;2-hydroxyacetate

InChI

InChI=1S/C2H4O3.Na/c3-1-2(4)5;/h3H,1H2,(H,4,5);

InChI Key

XPUJQEGMNQWMJI-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])O.[Na+]

Isomeric SMILES

C(C(=O)[O-])O.[Na+]

Canonical SMILES

C(C(=O)O)O.[Na]

Key on ui other cas no.

2836-32-0

physical_description

Liquid

Pictograms

Corrosive; Irritant

Related CAS

79-14-1 (Parent)

Synonyms

glycolate
glycolic acid
glycolic acid, 1-(14)C-labeled
glycolic acid, 2-(14)C-labeled
glycolic acid, calcium salt
glycolic acid, monoammonium salt
glycolic acid, monolithium salt
glycolic acid, monopotassium salt
glycolic acid, monosodium salt
glycolic acid, potassium salt
hydroxyacetic acid
potassium glycolate

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sodium glycolate solution is prepared by stirring 124 mg (5.4 mmol) of metallic sodium into 2.7 ml (42.42 mmol) of anhydrous ethylene glycol at ambient temperature and, when the sodium has completely dissolved, 1.5 ml of tetrahydrofuran are added. To the resulting monosodium glycolate solution there is then added dropwise a solution of 1 g (3.6 mmol) of 3,4-dibromo-bicyclo[3.2.1]octa-3,6-dien-2-one (prepared according to Organic Lett. 4(12), 1997 (2002)) dissolved in 5 ml of tetrahydrofuran. The reaction mixture is then stirred at ambient temperature for 90 minutes with TLC monitoring (mobile phase hexane/ethyl acetate 4:1). The reaction mixture is then treated with 8 ml of 10% sodium dihydrogen phosphate solution and extracted with ethyl acetate (3×). The organic phase is washed with water to remove ethylene glycol, then dried and concentrated by evaporation. 930 mg (˜100%) of 3-bromo-4,4-ethylenedioxy-bicyclo[3.2.1]oct-6-en-2-one are obtained in the form of a white solid.
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
124 mg
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
monosodium glycolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3,4-dibromo-bicyclo[3.2.1]octa-3,6-dien-2-one
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
1.5 mL
Type
solvent
Reaction Step Seven
Name
sodium glycolate
Name
3-bromo-4,4-ethylenedioxy-bicyclo[3.2.1]oct-6-en-2-one
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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